![molecular formula C29H25FN4O3S B2959885 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 2034486-00-3](/img/structure/B2959885.png)
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors .
Synthesis Analysis
The synthesis of these compounds involved structural modifications of tazemetostat . The process involved base catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides , which were obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .Molecular Structure Analysis
The molecular structure of these compounds was optimized through preliminary structure–activity relationship (SAR) studies . These studies indicated that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction and base-catalyzed reactions . The aza-Wittig reaction was used to obtain carbodiimides from iminophosphoranes and aromatic isocyanates . These carbodiimides were then reacted with nucleophilic reagents in a base-catalyzed reaction to synthesize the final compounds .Applications De Recherche Scientifique
Radioligand Synthesis for Imaging
Compounds related to the specified chemical structure have been synthesized for use as selective radioligands in imaging translocator proteins (18 kDa) with PET (Positron Emission Tomography). This application is crucial for in vivo imaging, allowing for the non-invasive study of biological processes and diseases in the brain and other organs (Dollé et al., 2008).
Anticancer Activity
Derivatives similar to the mentioned chemical compound have shown potential as anticancer agents. For example, certain pyrimidine derivatives have demonstrated appreciable cancer cell growth inhibition, highlighting the potential for these compounds in developing new cancer therapies (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from related chemical structures have been synthesized for their anti-inflammatory and analgesic properties. These compounds target cyclooxygenase enzymes and show significant activity, offering a new approach to pain and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research into novel thienopyrimidine linked rhodanine derivatives has revealed compounds with potent antimicrobial properties. These findings are critical for developing new antibiotics to combat resistant bacterial strains (Kerru et al., 2019).
Antifolate Agents
Classical and nonclassical antifolates derived from pyrimidines have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds are key in the treatment of various cancers, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2007).
Orientations Futures
The findings from the studies indicate that these compounds, particularly the most promising one, would be attractive chemical tools for the further optimization and evaluation of new EZH2 inhibitors . This paves the way for future research in this area, with the potential to develop more effective antitumor agents .
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S/c1-2-37-23-14-12-22(13-15-23)34-28(36)27-26(24(17-32-27)20-6-4-3-5-7-20)33-29(34)38-18-25(35)31-16-19-8-10-21(30)11-9-19/h3-15,17,32H,2,16,18H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOLNLZTIKUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2959802.png)
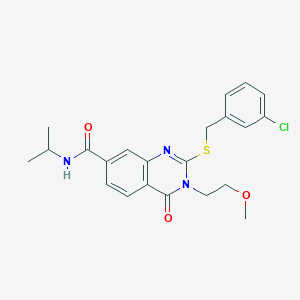
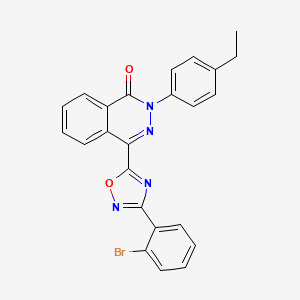
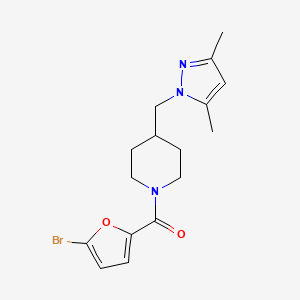
![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)
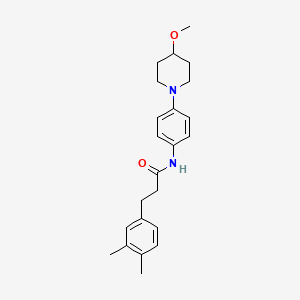
methanone](/img/structure/B2959812.png)
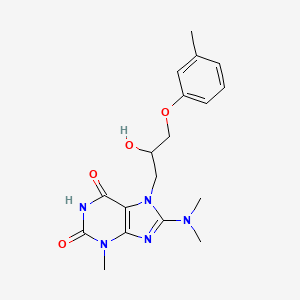
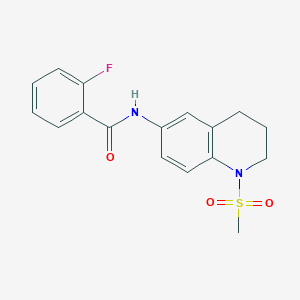
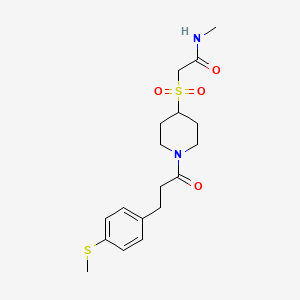
![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)
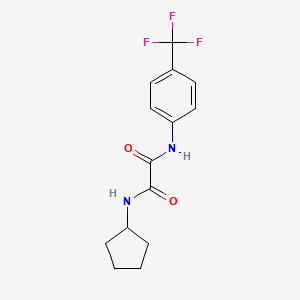
![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)